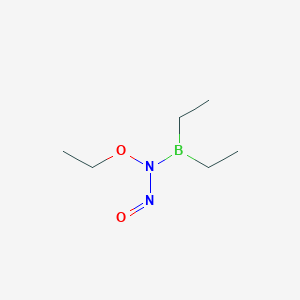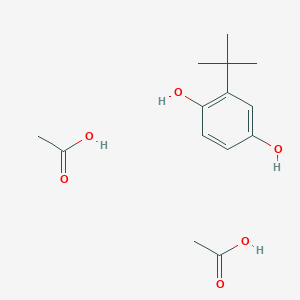
4-(Acetyloxy)-2-tert-butylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)-2-tert-butylphenyl acetate is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-2-tert-butylphenyl acetate typically involves the acetylation of 4-hydroxy-2-tert-butylphenol. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetyloxy)-2-tert-butylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-2-tert-butylphenol and acetic acid.
Oxidation: The phenolic moiety can be oxidized to form quinones or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products
Hydrolysis: 4-Hydroxy-2-tert-butylphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: Various substituted phenolic esters or ethers.
Aplicaciones Científicas De Investigación
4-(Acetyloxy)-2-tert-butylphenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Acetyloxy)-2-tert-butylphenyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The phenolic moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetoxy-2-tert-butylphenol: Similar structure but lacks the additional acetate group.
4-Hydroxy-2-tert-butylphenyl acetate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Uniqueness
4-(Acetyloxy)-2-tert-butylphenyl acetate is unique due to the presence of both acetyloxy and tert-butyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H22O6 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
acetic acid;2-tert-butylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2.2C2H4O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;2*1-2(3)4/h4-6,11-12H,1-3H3;2*1H3,(H,3,4) |
Clave InChI |
LGZXVUPUMFEWEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(C)(C)C1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


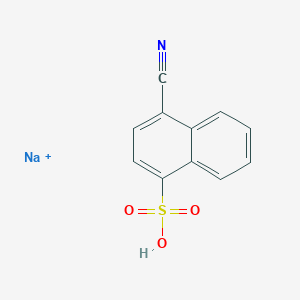
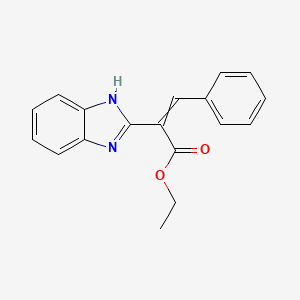
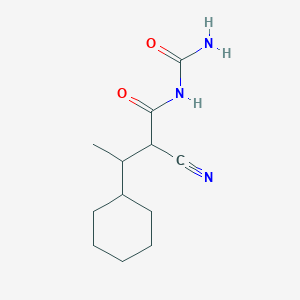
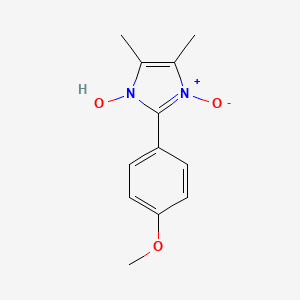
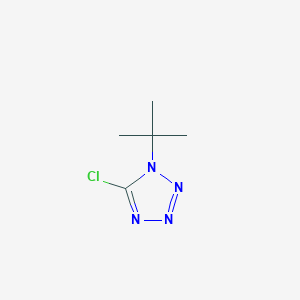
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
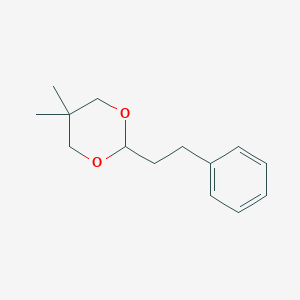
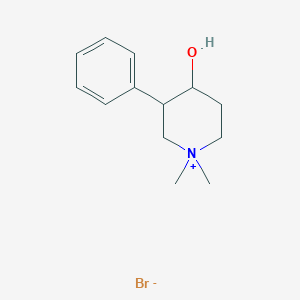

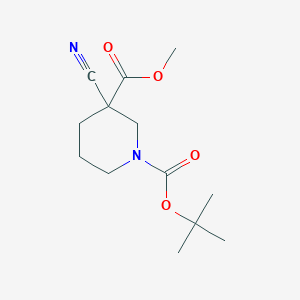
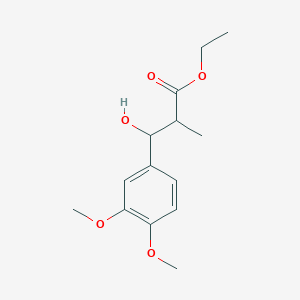
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)

